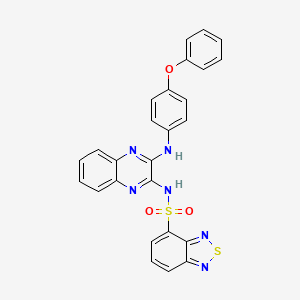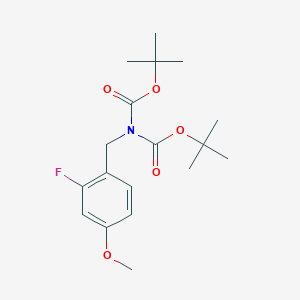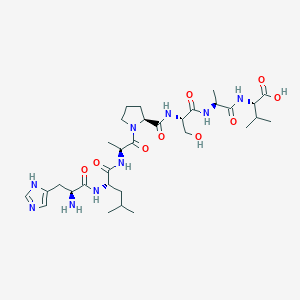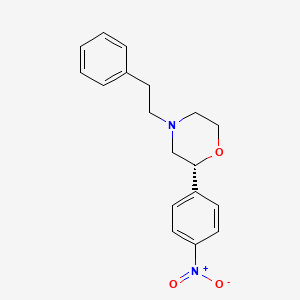
C26H18N6O3S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H18N6O3S2 is a complex organic molecule that has garnered attention in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitrogen atoms, and sulfur atoms. Its unique composition makes it a subject of interest for studies in chemistry, biology, medicine, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C26H18N6O3S2 typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of aromatic amines with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: These intermediates undergo cyclization reactions in the presence of catalysts to form the core structure of the compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of This compound may involve large-scale batch processes or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
C26H18N6O3S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
C26H18N6O3S2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of C26H18N6O3S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
C26H18N6O3S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with aromatic rings and nitrogen or sulfur atoms, such as and .
Uniqueness: The presence of specific functional groups and the overall molecular architecture of contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H18N6O3S2 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
N-[3-(4-phenoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C26H18N6O3S2/c33-37(34,23-12-6-11-22-24(23)31-36-30-22)32-26-25(28-20-9-4-5-10-21(20)29-26)27-17-13-15-19(16-14-17)35-18-7-2-1-3-8-18/h1-16H,(H,27,28)(H,29,32) |
InChI-Schlüssel |
IYZXKBPFYAXYDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC6=NSN=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)


![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)

![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)


![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)
